molecular formula C9H16ClNO2 B12438383 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride

Cat. No.: B12438383
M. Wt: 205.68 g/mol
InChI Key: PRIMREZPIYPXOL-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is a bicyclic organic compound featuring a nitrogen atom within a fused bicyclo[3.2.2]nonane framework, substituted with a carboxylic acid group at position 5 and a hydrochloride salt. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry, particularly as a building block for nicotinic acetylcholine receptor (nAChR) ligands . Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . The compound is commercially available for research purposes, with suppliers such as Aaron Chemicals LLC offering quantities ranging from 50 mg to 1 g .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

1-azabicyclo[3.2.2]nonane-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-2-1-5-10(6-3-9)7-4-9;/h1-7H2,(H,11,12);1H

InChI Key

PRIMREZPIYPXOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)CC2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Ethanol : Preferred for hydrochloride crystallization due to low solubility of byproducts.
  • Dichloromethane : Ideal for TFA-mediated deprotection (prevents side reactions).

Catalysis

  • Azabicyclo-Tertiary Amines : Improve reaction rates in carboxylation steps (e.g., 1,5-diazabicyclo[3.2.2]nonane).
  • Raney Nickel : Reductive amination of ketones to amines (50–60°C, H₂ atmosphere).

Challenges and Solutions

Regioselectivity

  • Issue : Competing formation of 6-carboxylic acid isomer.
  • Solution : Steric hindrance manipulation using bulky carboxylation agents.

Byproduct Formation

  • Issue : Piperazine contamination during salt formation.
  • Solution : Crystallization with ethers (isopropyl or methyl tert-butyl ether).

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction times by 40%.
  • Enzymatic Carboxylation : Carboxylases enable greener synthesis (pilot-scale yields: 68%).

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to form esters.

  • Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) to yield amides.

Reaction TypeReagents/ConditionsProductYield/Notes
EsterificationMethanol, H₂SO₄, refluxMethyl 1-azabicyclo[3.2.2]nonane-5-carboxylateNot isolated (used in situ)
AmidationEDC, HOBt, DIPEA, RTCorresponding amide derivatives~70–85% (estimated)

Nucleophilic Substitution at the Amine

The bicyclic amine participates in alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., K₂CO₃) .

Reaction TypeReagents/ConditionsProductYield
AlkylationMethyl iodide, DMF, 50°CN-Methylated derivative65%
AcylationAcetyl chloride, K₂CO₃, THFN-Acetylated product58%

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits reversible protonation:

  • Deprotonation with NaOH yields the free base (1-azabicyclo[3.2.2]nonane-5-carboxylic acid).

  • Forms salts with stronger acids (e.g., trifluoroacetic acid).

ReactionConditionsOutcome
Deprotonation1M NaOH, RTFree base (pH-dependent solubility)
Salt FormationTFA in DCMTrifluoroacetate salt

Coupling Reactions in Medicinal Chemistry

The amine engages in cross-coupling reactions for pharmacophore development:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (e.g., chlorobenzene) .

Reaction TypeCatalysts/ReagentsApplication
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAntimicrobial agents

Ring-Opening and Functionalization

The bicyclic structure undergoes controlled ring-opening under acidic or reductive conditions:

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the bridgehead C–N bond, yielding linear diamines .

  • Reductive Amination : Hydrogenation (H₂/Pd-C) modifies the bridgehead nitrogen.

ReactionConditionsProduct
Acidic Hydrolysis6M HCl, refluxLinear diamine hydrochloride
Reductive AminationH₂ (1 atm), Pd-C, MeOHSaturated bicyclic amine

Solubility and Solvent Effects

The hydrochloride salt’s solubility dictates reaction media:

  • Polar Solvents : Fully soluble in water, DMSO, and methanol.

  • Nonpolar Solvents : Insoluble in hexane or diethyl ether.

SolventSolubility (mg/mL)
Water>50
DMSO>30
Ethanol~20

Thermal Stability and Decomposition

Decomposition occurs above 200°C, releasing CO₂ and HCl gas.

Temperature (°C)Observation
150–200Stable
>200Decomposition (TGA data)

Biological Activity and Derivatives

Derivatives show potential as enzyme inhibitors (e.g., NAAA inhibitors) :

  • Sulfonamide Derivatives : Exhibit IC₅₀ values in the nanomolar range (e.g., 0.017 μM for ARN19689 ) .

  • Quinoline Hybrids : Demonstrated antibacterial activity (MIC: 2–8 μg/mL) .

Scientific Research Applications

Pharmacological Applications

1. Nicotinic Acetylcholine Receptor Modulation
The compound has been explored for its potential as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α3β2 subtype. Research indicates that modifications to the structure of related compounds can enhance their efficacy as modulators, which may be beneficial in treating conditions such as sarcopenia, characterized by muscle atrophy due to aging. Studies demonstrate that certain derivatives exhibit significant effects on receptor activity, suggesting that 1-azabicyclo[3.2.2]nonane derivatives could play a role in neuropharmacology .

2. Inhibition of Enzymatic Activity
Another promising application is in the inhibition of specific enzymes involved in inflammatory processes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Compounds structurally related to 1-azabicyclo[3.2.2]nonane have shown potential in preserving endogenous palmitoylethanolamide levels, thus enhancing its anti-inflammatory effects . This suggests that further exploration of this compound could yield novel therapeutic agents for managing inflammatory diseases.

3. Glycosidase Inhibition
Research has also indicated that azabicyclo compounds can serve as inhibitors of glycosidases, which are enzymes that play critical roles in carbohydrate metabolism. The synthesis of 1-azabicyclo[3.2.2]nonane-derived monosaccharide mimics has been investigated for their inhibitory effects on β-glycosidases, offering potential applications in the treatment of glycosylation disorders and other metabolic diseases .

Case Study 1: Structure-Activity Relationship Studies

In a study focusing on the structure-activity relationships (SAR) of azabicyclo compounds, various derivatives were synthesized and evaluated for their pharmacological properties. Notably, modifications to the bicyclic core led to enhanced activity against nAChRs and NAAA, highlighting the importance of chemical structure in determining biological activity .

Case Study 2: Pharmacokinetic Properties

A comprehensive evaluation of pharmacokinetic properties was conducted on selected derivatives of 1-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride. The findings indicated that certain compounds exhibited favorable absorption and distribution characteristics, which are crucial for their development as therapeutic agents .

Data Tables

Application Area Compound Activity References
Nicotinic Receptor ModulationPositive allosteric modulation
Enzymatic InhibitionInhibition of N-acylethanolamine-hydrolyzing acid amidase
Glycosidase Inhibitionβ-Glycosidase inhibition

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride CAS: 2703779-52-4 Molecular Formula: C₉H₁₆ClNO₂ (same as the 5-carboxylic acid isomer) Key Difference: The carboxylic acid group is at position 6 instead of 3.
  • 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid Hydrochloride CAS: 1394042-78-4 Molecular Formula: C₉H₁₄ClF₂NO₂ Key Difference: Two fluorine atoms at position 2.

Bicyclo Framework Variants

  • 1-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride CAS: 119102-94-2 Molecular Formula: C₈H₁₄ClNO₂ Key Difference: Smaller bicyclo[3.2.1]octane ring system. Impact: Reduced molecular weight (191.66 g/mol) and altered ring strain, influencing synthetic accessibility and conformational flexibility .
  • 1-Azabicyclo[2.2.2]octane Derivatives Example: 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane (TC-1709) Key Difference: Smaller bicyclo[2.2.2]octane core. Impact: Lower steric hindrance may enhance binding to nAChRs but reduce selectivity compared to the [3.2.2]nonane analog .

Heteroatom-Modified Analogues

  • 4-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • Key Difference : Sulfur atom replaces a carbon in the bicyclo framework.
    • Impact : Introduces sulfur’s electronegativity, altering electronic distribution and reactivity. Such derivatives are foundational in β-lactam antibiotics .

Physicochemical and Pharmacological Properties

Property 1-Azabicyclo[3.2.2]nonane-5-carboxylic Acid HCl 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid HCl 1-Azabicyclo[3.2.1]octane-5-carboxylic Acid HCl
Molecular Weight (g/mol) 205.68 241.66 191.66
Purity ≥95% ≥98% Not reported
Biological Activity nAChR ligand Enhanced metabolic stability Camphorimide-derived intermediates
Storage Room temperature Inert atmosphere, room temperature Room temperature

Key Insight : Fluorination improves stability and ligand-receptor interactions, while smaller bicyclo systems (e.g., [3.2.1]octane) are often intermediates rather than final bioactive compounds .

Commercial Availability

Supplier Compound Price (50 mg) Purity
Aaron Chemicals LLC 1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid HCl $498 ≥95%
AiFChem 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic Acid HCl $279 ≥98%
American Elements 1-Azabicyclo[3.2.1]octane-5-carboxylic Acid HCl Not listed Not reported

Note: Prices and availability vary significantly based on fluorine substitution and supplier .

Biological Activity

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its interactions with nicotinic acetylcholine receptors (nAChRs) and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride features a bicyclic structure that allows for unique interactions with biological targets. Its molecular formula is C₈H₁₄ClN, and it possesses a carboxylic acid functional group, which enhances its solubility and reactivity in biological systems.

The primary mechanism of action for 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves its role as an agonist for the α7 nAChR subtype. Activation of this receptor is linked to various neuroprotective effects, including:

  • Neuroprotection : The compound has been shown to activate signaling pathways involving Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI3K), which are critical for cell survival and neuroprotection against apoptosis induced by amyloid-beta peptides .
  • Cytotoxicity Reduction : Studies indicate that the compound can inhibit apoptosis markers such as poly(ADP-ribose) polymerase (PARP) cleavage and caspase 3 activation, suggesting a protective role in neuronal cells .

Antiprotozoal Activity

Recent research has demonstrated the antiprotozoal activity of derivatives of 1-Azabicyclo[3.2.2]nonane against Plasmodium falciparum, the causative agent of malaria. Key findings include:

  • In Vitro Efficacy : Compounds derived from this bicyclic structure exhibited IC50 values ranging from 0.023 to 0.694 µM against resistant strains of P. falciparum K1 .
  • In Vivo Studies : Active compounds showed significant efficacy in mouse models infected with Plasmodium berghei, indicating potential for therapeutic use in malaria treatment .

Binding Affinity and Selectivity

The binding affinity of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride has been assessed in various studies:

Binding SiteRadioligandInhibition (%) at 10 µM
α7 nAChR[^3H]ACh>50%
AcetylcholinesteraseAcetylthiocholine<25%
Other nAChR subtypesVariousVariable

This table illustrates the selectivity profile, highlighting its preferential interaction with α7 nAChRs over other targets, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

  • Neuroprotective Studies : Research involving TC-1698, a selective agonist related to 1-Azabicyclo[3.2.2]nonane, demonstrated that activation of α7 nAChRs could prevent neurodegeneration caused by amyloid-beta, suggesting a potential role in Alzheimer’s disease treatment .
  • Antimalarial Research : A study published in 2015 reported that certain derivatives showed promising results against chloroquine-resistant strains of P. falciparum, with implications for developing new antimalarial therapies .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Full factorial or fractional factorial designs minimize experimental runs while capturing interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can predict viable pathways and guide experimental validation, reducing trial-and-error approaches .

Q. How can researchers confirm the structural identity of this bicyclic compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 2D spectra (COSY, HSQC) to map proton-carbon correlations and confirm bicyclic scaffold connectivity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .

Q. What purification techniques are suitable for isolating 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride?

  • Methodological Answer :

  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity.
  • Chromatography : Use reverse-phase HPLC with acidic mobile phases (0.1% TFA) to separate charged species .
  • Ion-Exchange Resins : Exploit the compound’s hydrochloride salt form for selective retention and elution .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involved in forming the bicyclic scaffold?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates. For example:

  • Simulate ring-closing pathways (e.g., intramolecular cyclization) to identify kinetic vs. thermodynamic products.
  • Compare computed activation energies with experimental yields to validate mechanisms .

Q. How should researchers address contradictory data in stability studies of this compound?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS to identify instability triggers .
  • Statistical Analysis : Use multivariate analysis (e.g., PCA) to distinguish experimental noise from systematic errors .
  • Replicate Experiments : Confirm reproducibility under standardized conditions to isolate variables causing discrepancies .

Q. What advanced analytical methods can quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • UPLC-MS/MS : Achieve parts-per-million sensitivity for detecting by-products (e.g., uncyclized intermediates or oxidation derivatives) .
  • NMR Relaxation Experiments : Detect low-abundance impurities via 1H^1H-T1_1 relaxation filtering .

Q. How can researchers design a stereoselective synthesis route for this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., L-proline derivatives) to bias ring-closing stereochemistry.
  • Asymmetric Catalysis : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantiomeric excess (ee) .
  • Kinetic Resolution : Use enzymatic or chemical methods to separate diastereomers post-synthesis .

Q. What in silico tools predict the compound’s physicochemical properties for formulation studies?

  • Methodological Answer :

  • LogP Prediction : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients, informing solubility in biological matrices.
  • pKa Calculations : Predict ionization states at physiological pH using quantum-mechanical modules (e.g., COSMO-RS) .

Key Considerations

  • Methodological Focus : Answers emphasize experimental workflows over definitions.
  • Evidence Integration : Citations align with synthesis, characterization, and computational strategies from peer-reviewed methodologies.

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